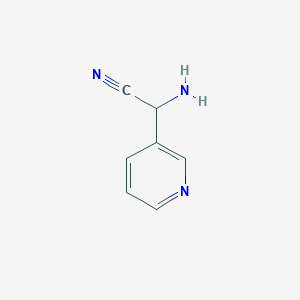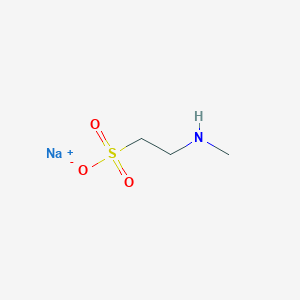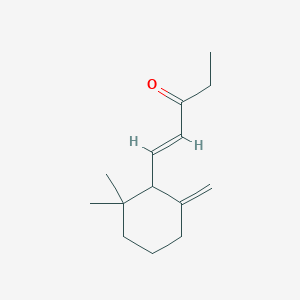
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one, also known as DMCPA, is a cyclic enone that has gained attention in the scientific community due to its potential applications in various fields. DMCPA has a unique structure that makes it a promising candidate for use in chemical synthesis, as well as in biological and medical research. In
Applications De Recherche Scientifique
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has shown potential in various scientific research applications. One area of interest is in the field of organic synthesis, where 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be used as a starting material for the synthesis of various compounds. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
In addition to its applications in organic synthesis, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also shown potential in the field of pharmacology. Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic effects in animal models. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain sensitivity in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one in lab experiments is its unique structure, which makes it a promising candidate for use in organic synthesis and pharmacology research. However, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is relatively unstable and can be difficult to handle, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one. One area of interest is in the development of new drugs for the treatment of pain and inflammation. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also be studied further for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one and its potential applications in other areas of research.
Méthodes De Synthèse
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through a multistep process involving the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 2,2-dimethyl-6-methylenecyclohexanone. This intermediate is then reacted with pentanal in the presence of p-toluenesulfonic acid to form 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one.
Propriétés
Numéro CAS |
64070-16-2 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3/b9-8+ |
Clé InChI |
VBPVRSYPVFNWFV-CMDGGOBGSA-N |
SMILES isomérique |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
SMILES canonique |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Autres numéros CAS |
64070-16-2 27417-37-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




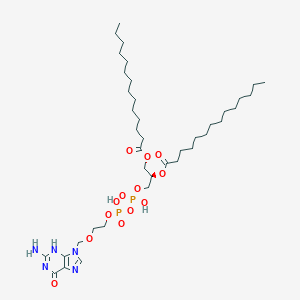


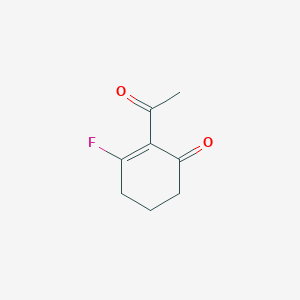
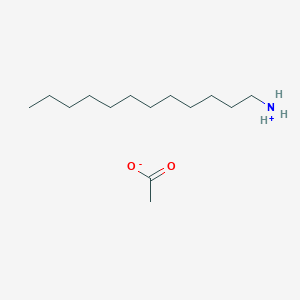
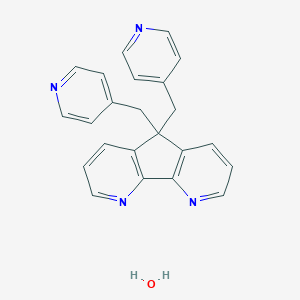

![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
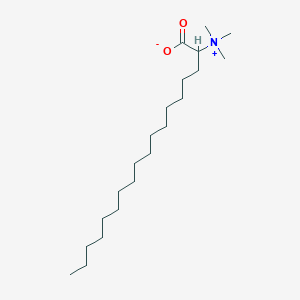
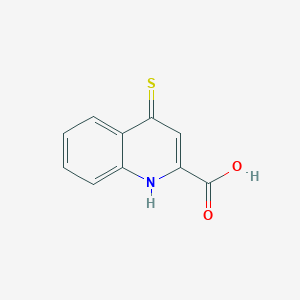
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
